
tert-Butyl heptafluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl heptafluorobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a heptafluorobutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl heptafluorobutanoate can be synthesized through the esterification of heptafluorobutanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl heptafluorobutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptafluorobutanoic acid, while reduction may produce tert-butyl alcohol and heptafluorobutanol.
Wissenschaftliche Forschungsanwendungen
tert-Butyl heptafluorobutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the tert-butyl group into various molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers
Wirkmechanismus
The mechanism by which tert-butyl heptafluorobutanoate exerts its effects involves the interaction of its ester group with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. The tert-butyl group can also influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl acetate: Another ester with a tert-butyl group, but with an acetate moiety instead of heptafluorobutanoate.
tert-Butyl benzoate: An ester with a tert-butyl group and a benzoate moiety.
tert-Butyl formate: An ester with a tert-butyl group and a formate moiety.
Uniqueness
tert-Butyl heptafluorobutanoate is unique due to the presence of the heptafluorobutanoate moiety, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring fluorinated compounds with specific reactivity and stability profiles .
Eigenschaften
CAS-Nummer |
425-24-1 |
|---|---|
Molekularformel |
C8H9F7O2 |
Molekulargewicht |
270.14 g/mol |
IUPAC-Name |
tert-butyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C8H9F7O2/c1-5(2,3)17-4(16)6(9,10)7(11,12)8(13,14)15/h1-3H3 |
InChI-Schlüssel |
JPVACFHILHDRGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


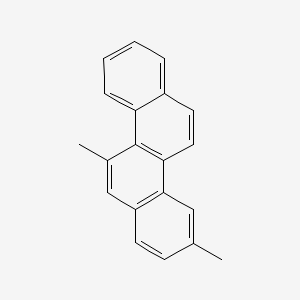

![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)

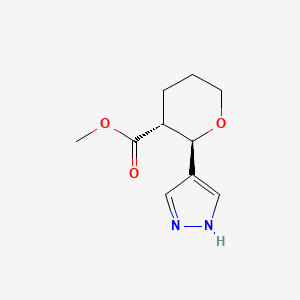
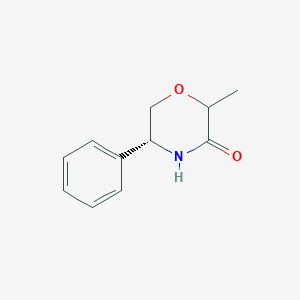
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)
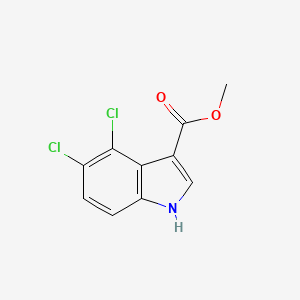

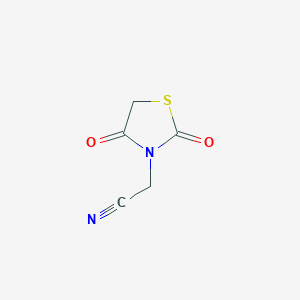
![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)

![4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B11716034.png)
